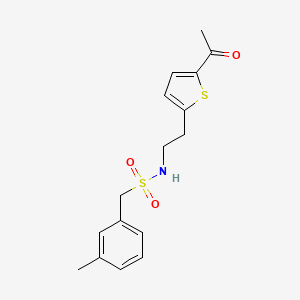

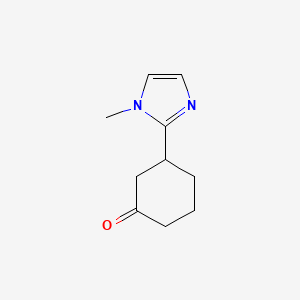

3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

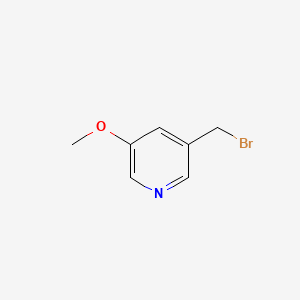

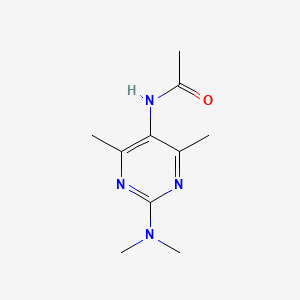

“3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .

Scientific Research Applications

Cytochrome P450 Enzyme Inhibition

Research indicates that compounds structurally related to 3-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-one play a crucial role in inhibiting cytochrome P450 (CYP) enzymes, which are essential for drug metabolism and potential drug-drug interactions (DDIs). Selective inhibition of these enzymes can help in understanding and predicting DDIs during the drug development process (Khojasteh et al., 2011).

Catalytic Oxidation of Cyclohexene

Compounds like this compound are part of studies focusing on the catalytic oxidation of cyclohexene, a process leading to various industrially significant products. The ability to control this oxidation can lead to selective production of intermediates used in chemical industries (Cao et al., 2018).

Ionic Liquid Solvent Properties

Research on ionic liquids, including those related to the imidazole family, explores their potential as solvents in separations, such as separating hexane from hex-1-ene. These studies highlight the unique properties of imidazole-based ionic liquids in addressing separation challenges in the chemical industry (Domańska et al., 2016).

Oxidation to Ketone-Alcohol Oil

The oxidation of cyclohexane, relevant to the chemical structure and reactivity of this compound, is vital for producing ketone-alcohol (KA) oil, a precursor for nylon production. Research delves into catalysts and conditions optimizing this oxidation process, crucial for industrial applications (Abutaleb & Ali, 2021).

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .

Mode of Action

Imidazole compounds, in general, are known for their broad range of chemical and biological properties . They can interact with various biological targets, leading to different physiological effects.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s worth noting that the chemical properties of imidazole compounds can be influenced by factors such as ph and temperature .

Properties

IUPAC Name |

3-(1-methylimidazol-2-yl)cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-6-5-11-10(12)8-3-2-4-9(13)7-8/h5-6,8H,2-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGHPQAZHCPYFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCCC(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2398584.png)

![1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2398586.png)

![N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2398589.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2398593.png)

![4-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2398595.png)